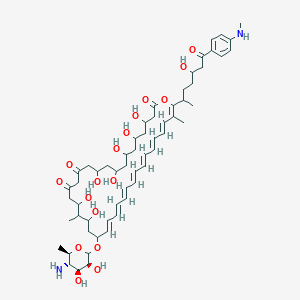

Fungimycin

Description

Properties

CAS No. |

1404-87-1 |

|---|---|

Molecular Formula |

C59H86N2O17 |

Molecular Weight |

1095.3 g/mol |

IUPAC Name |

(23E,25E,27E,29E,31E,33E,35E,37Z)-22-[(3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,6,8,10,12,18,20-heptahydroxy-38-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-19,37-dimethyl-1-oxacyclooctatriaconta-23,25,27,29,31,33,35,37-octaene-2,14,16-trione |

InChI |

InChI=1S/C59H86N2O17/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-50(77-59-57(75)56(74)55(60)39(4)76-59)35-52(71)38(3)51(70)33-48(68)30-46(66)28-44(64)26-43(63)27-45(65)29-47(67)31-49(69)34-54(73)78-58(36)37(2)20-25-42(62)32-53(72)40-21-23-41(61-5)24-22-40/h6-19,21-24,37-39,42-45,47,49-52,55-57,59,61-65,67,69-71,74-75H,20,25-35,60H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+,58-36-/t37?,38?,39-,42?,43?,44?,45?,47?,49?,50?,51?,52?,55-,56+,57+,59?/m1/s1 |

InChI Key |

QPQMKHKBRKAVRZ-FWIVLUFVSA-N |

SMILES |

CC1C(CC(C=CC=CC=CC=CC=CC=CC=CC(=C(OC(=O)CC(CC(CC(CC(CC(CC(=O)CC(=O)CC1O)O)O)O)O)O)C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)C)OC3C(C(C(C(O3)C)N)O)O)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC/2CC(C(C(CC(=O)CC(=O)CC(CC(CC(CC(CC(CC(=O)O/C(=C(\C=C\C=C\C=C\C=C\C=C\C=C\C=C2)/C)/C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C)O)O)O)N |

Canonical SMILES |

CC1C(CC(C=CC=CC=CC=CC=CC=CC=CC(=C(OC(=O)CC(CC(CC(CC(CC(CC(=O)CC(=O)CC1O)O)O)O)O)O)C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)C)OC3C(C(C(C(O3)C)N)O)O)O |

Other CAS No. |

11016-07-2 |

Synonyms |

fungimycin perimycin |

Origin of Product |

United States |

Foundational & Exploratory

Fungimycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungimycin, also known as Perimycin (B1143787), is a potent polyene macrolide antibiotic with significant antifungal activity. Produced by select strains of Streptomyces, this complex secondary metabolite has been a subject of interest for its therapeutic potential. This technical guide provides an in-depth overview of this compound, covering its discovery, the biological characteristics of the producing microorganisms, detailed protocols for its fermentation, isolation, and purification, as well as a summary of its biological activity. Furthermore, this document elucidates the current understanding of the biosynthetic and regulatory pathways governing its production in Streptomyces, offering a valuable resource for researchers in natural product discovery and antibiotic development.

Introduction

The genus Streptomyces is a rich source of a vast array of secondary metabolites, including over two-thirds of clinically useful antibiotics of natural origin.[1] Among these are the polyene macrolides, a class of antifungal agents characterized by a large macrolide ring with a conjugated polyene system. This compound, also known as Perimycin, is an aromatic heptaene polyene antibiotic, a subgroup noted for high antifungal activity.[2]

First described in the mid-20th century, this compound is produced by specific strains of Streptomyces, notably Streptomyces coelicolor var. aminophilus and Streptomyces hygroscopicus.[3][4] Its potent antifungal properties have made it a compound of interest, though its clinical use has been limited compared to other polyenes like Amphotericin B. This guide aims to consolidate the available technical information on this compound to facilitate further research and development.

Quantitative Data

Physicochemical Properties

This compound is a complex molecule with the following properties:

| Property | Value | Reference |

| Synonyms | Perimycin, Aminomycin, NC 1968 | [5] |

| Molecular Formula | C59H86N2O17 | [5] |

| Molecular Weight | 1095.3 g/mol | [5] |

| Appearance | Yellow crystals | |

| Solubility | Soluble in methanol (B129727), n-butanol; sparingly soluble in water |

Production Yields

The production of this compound is highly dependent on the producing strain and fermentation conditions.

| Streptomyces Strain | Fermentation Conditions | Reported Yield | Reference |

| S. coelicolor var. aminophilus NRRL 2390 | Submerged aerobic culture, 28°C, modified nutrient medium | 230-300 µg/mL | [6] |

Antifungal Activity: Minimum Inhibitory Concentrations (MICs)

This compound exhibits a broad spectrum of activity against various fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for Perimycin A, the main component of the this compound complex.

| Fungal Species | Strain | MIC (µg/mL) | Reference |

| Candida albicans | ATCC 10231 | 0.05 | [7] |

| Candida albicans | 344 | 0.10 | [7] |

| Cryptococcus neoformans | 309 | 0.05 | [7] |

| Blastomyces dermatitidis | 305 | 0.10 | [7] |

| Aspergillus fumigatus | Not specified | ||

| Aspergillus niger | Not specified |

Experimental Protocols

Fermentation for this compound Production

This protocol is based on the methods described for Streptomyces coelicolor var. aminophilus.

3.1.1. Media Preparation

-

Seed Medium (Medium #2):

-

Bacto yeast extract: 1%

-

Cerelose (dextrose): 1%

-

Tap water to 100%

-

Adjust pH to 7.0 before sterilization.

-

-

Production Medium (Modified Nutrient Medium):

-

Corn steep liquor: 2.0% - 12.0% (w/v)

-

Soybean meal: 1.0% - 3.0% (w/v)

-

Dextrose: 1.0% (w/v)

-

Tap water to 100%

-

Adjust pH to 7.0-7.2 before sterilization.

-

3.1.2. Inoculum Development

-

Prepare a stock culture of S. coelicolor var. aminophilus on an agar (B569324) slant of Medium #2.

-

Suspend a loopful of the stock culture in sterile distilled water.

-

Transfer the suspension to a flask containing Seed Medium.

-

Incubate at 28°C for 48 hours on a rotary shaker at approximately 220 rpm.

3.1.3. Production Fermentation

-

Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Incubate at 28°C under submerged aerobic conditions. For large-scale fermenters, provide sterile air.

-

Monitor the fermentation for this compound production, which typically peaks after several days.

Extraction of this compound

This protocol outlines the initial recovery of this compound from the fermentation broth.

-

At the end of the fermentation, adjust the pH of the whole broth to a range of 8.5-9.5 with a suitable base (e.g., NaOH).

-

Add an equal volume of n-butanol to the broth.

-

Agitate the mixture vigorously for an extended period to ensure thorough extraction of this compound into the butanol phase.

-

Separate the butanol layer from the aqueous phase and mycelial solids by centrifugation or gravitational settling.

-

Collect the n-butanol extract containing the crude this compound.

Purification of this compound

Further purification of the crude extract is necessary to obtain pure this compound. This is a generalized protocol based on chromatographic techniques for polyene macrolides.

3.3.1. Silica (B1680970) Gel Chromatography (Initial Purification)

-

Concentrate the n-butanol extract under reduced pressure to obtain a crude residue.

-

Dissolve the crude residue in a minimal amount of a suitable solvent mixture (e.g., chloroform:methanol).

-

Prepare a silica gel column equilibrated with a non-polar solvent (e.g., chloroform).

-

Load the dissolved crude extract onto the column.

-

Elute the column with a stepwise or gradient system of increasing polarity, for example, by gradually increasing the proportion of methanol in chloroform.

-

Collect fractions and monitor for the presence of this compound using a suitable method (e.g., UV-Vis spectrophotometry at the characteristic absorbance maxima of heptaenes, or bioassay against a susceptible fungal strain).

-

Pool the active fractions and concentrate.

3.3.2. High-Performance Liquid Chromatography (HPLC) (Final Purification)

-

Dissolve the partially purified this compound from the silica gel chromatography step in a suitable solvent (e.g., methanol).

-

Use a preparative reversed-phase HPLC column (e.g., C18).

-

Elute with a mobile phase gradient of water and a polar organic solvent such as acetonitrile (B52724) or methanol, often with a modifier like formic acid or ammonium (B1175870) acetate. A typical gradient would be an increasing concentration of the organic solvent.

-

Monitor the elution profile with a UV-Vis or photodiode array (PDA) detector, looking for the characteristic absorbance spectrum of a heptaene.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain purified this compound.

Biosynthetic Pathway

This compound, as a polyene macrolide, is synthesized by a Type I Polyketide Synthase (PKS) pathway.[8] While the specific gene cluster for Perimycin has not been fully elucidated in the literature, a general model for aromatic polyene biosynthesis can be proposed. The biosynthesis starts with an aromatic starter unit, p-aminobenzoic acid (PABA), which is then extended by the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units by the modular PKS enzymes. Post-PKS modifications, including glycosylation with perosamine, are crucial for the final structure and activity of this compound.[2]

Regulatory Pathway

The regulation of antibiotic biosynthesis in Streptomyces is a complex hierarchical network involving pathway-specific and global regulators.[9] For polyene macrolides, production is often controlled by Streptomyces antibiotic regulatory proteins (SARPs) located within the biosynthetic gene cluster. These SARPs are, in turn, influenced by global regulatory networks that respond to nutritional and environmental signals. While the specific regulators for this compound are not yet identified, a general regulatory cascade can be depicted.

Conclusion

This compound remains a compelling antifungal agent with demonstrated potency against a range of pathogenic fungi. This technical guide has provided a consolidated resource for researchers, detailing its discovery, methods for its production and purification from Streptomyces, and an overview of its biological activity. The elucidation of its specific biosynthetic and regulatory pathways presents an opportunity for future research, potentially enabling the generation of novel analogs with improved therapeutic properties through metabolic engineering. The protocols and data presented herein serve as a foundation for such endeavors, aiming to unlock the full potential of this Streptomyces-derived natural product.

References

- 1. Identification and Predictions Regarding the Biosynthesis Pathway of Polyene Macrolides Produced by Streptomyces roseoflavus Men-myco-93-63 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multilaboratory Testing of Antifungal Drug Combinations against Candida Species and Aspergillus fumigatus: Utility of 100 Percent Inhibition as the Endpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stereostructure of perimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The biosynthetic gene cluster for the 26-membered ring polyene macrolide pimaricin. A new polyketide synthase organization encoded by two subclusters separated by functionalization genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

The Biogenesis of Perimycin A's Aromatic Moiety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perimycin A, an aromatic hentaene polyketide antibiotic produced by Streptomyces aminophilus, exhibits potent antifungal activity. A key structural feature contributing to its bioactivity is the N-methyl-p-aminophenyl aromatic moiety, which serves as the starter unit for its polyketide chain. This technical guide provides a comprehensive overview of the biosynthetic pathway of this aromatic core, drawing on available data for Perimycin A and well-elucidated mechanisms from the biosynthesis of related aromatic polyenes. We will delve into the genetic and enzymatic machinery responsible for the formation of the p-aminobenzoic acid (PABA) precursor, its activation, and subsequent modifications. This guide aims to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug development, providing a foundational understanding for future engineering and discovery efforts.

Introduction

Polyketides are a large and diverse class of natural products with a wide range of pharmacological applications. Perimycin A belongs to the sub-class of aromatic heptaene macrolides, characterized by a polyketide backbone initiated with an aromatic starter unit.[1][2] Unlike many other polyenes which utilize simple carboxylic acid starters, Perimycin A's biosynthesis is primed by a derivative of p-aminobenzoic acid (PABA).[1][3] This unique aromatic starter unit is a critical determinant of its structure and biological activity. Understanding the intricate biochemical steps involved in the formation of this moiety is paramount for efforts aimed at the rational design of novel, more effective antifungal agents through biosynthetic engineering.

Biosynthesis of the p-Aminobenzoic Acid (PABA) Starter Unit

The biosynthesis of the PABA starter unit proceeds via the shikimate pathway, a common route for the synthesis of aromatic compounds in bacteria and plants. The key steps are outlined below.

From Chorismate to PABA

The biosynthesis of PABA branches off from the central shikimate pathway at the intermediate, chorismic acid . The conversion of chorismic acid to PABA is a two-step enzymatic process.[2][4]

-

Formation of 4-amino-4-deoxychorismate (ADC): The first step is catalyzed by p-aminobenzoic acid (PABA) synthase , a bienzyme complex typically composed of two subunits, PabA and PabB .[4][5] PabA possesses glutamine amidotransferase activity, hydrolyzing glutamine to provide an amino group. This amino group is then transferred to chorismate by PabB to form 4-amino-4-deoxychorismate (ADC).[4][6]

-

Formation of p-Aminobenzoate: The second step involves the elimination of pyruvate (B1213749) from ADC, which is catalyzed by 4-amino-4-deoxychorismate lyase (PabC) , yielding the final product, p-aminobenzoic acid.[5][6]

Genes encoding homologs of PabA and PabB have been identified in various Streptomyces species, including those that produce aromatic polyenes, underscoring the conservation of this pathway.[3][7]

Genetic Loci for PABA Biosynthesis in Streptomyces

In Streptomyces species, the genes for PABA biosynthesis are often found within the biosynthetic gene cluster of the secondary metabolite that utilizes PABA as a precursor. This co-localization facilitates the coordinated regulation of both primary and secondary metabolism. For instance, in the candicidin (B1668254) producer Streptomyces griseus, PABA synthase activity is induced concurrently with antibiotic production.[2] While the complete biosynthetic gene cluster for Perimycin A has not been fully elucidated, it is highly probable that it contains a similar set of pab genes dedicated to supplying the PABA starter unit.

Activation and Loading of the PABA Starter Unit

Once synthesized, PABA must be activated and loaded onto the polyketide synthase (PKS) machinery to initiate polyketide chain extension.

Acyl-CoA Ligase Activity

The activation of PABA is typically carried out by an acyl-CoA ligase . This enzyme catalyzes the ATP-dependent formation of a high-energy thioester bond between PABA and Coenzyme A, yielding p-aminobenzoyl-CoA . This activated form of the starter unit is then recognized by the loading module of the PKS.

The Polyketide Synthase (PKS) Loading Module

Perimycin A is synthesized by a Type I modular polyketide synthase (PKS) .[4][8] The PKS is a large, multi-domain enzyme organized into modules, with each module responsible for one cycle of chain elongation. The process begins at the loading module , which is specifically responsible for selecting and incorporating the starter unit. The loading module typically contains an acyltransferase (AT) domain that recognizes and transfers the p-aminobenzoyl group from its CoA thioester to an acyl carrier protein (ACP) domain within the loading module.

Modification of the Aromatic Moiety: N-Methylation

A defining feature of the Perimycin A aromatic moiety is the presence of a methyl group on the amino functionality of the PABA starter unit.[2] This N-methylation is a post-PKS modification or occurs on the PABA molecule before its incorporation.

N-Methyltransferase Activity

The N-methylation is catalyzed by an N-methyltransferase , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. While the specific N-methyltransferase involved in Perimycin A biosynthesis has not been characterized, analysis of related biosynthetic gene clusters suggests the presence of dedicated methyltransferase genes. The timing of this methylation event, whether it occurs on free PABA, p-aminobenzoyl-CoA, or the PKS-bound starter unit, remains an area for further investigation.

Proposed Biosynthetic Pathway for the Perimycin A Aromatic Moiety

Based on the available evidence, a putative biosynthetic pathway for the aromatic moiety of Perimycin A is proposed.

References

- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 2. Giant polyketide synthase enzymes biosynthesize a giant marine polyether biotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redesign of polyene macrolide glycosylation: engineered biosynthesis of 19-(O)-perosaminyl-amphoteronolide B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis and pathway engineering of antifungal polyene macrolides in actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanisms of Action of Major Antifungal Drug Classes

A Note on "Fungimycin": The term "this compound" does not correspond to a recognized, single antifungal agent with a well-defined mechanism of action in contemporary scientific literature. The name is generic and may have been used in historical or non-specific contexts to describe antifungal activity. This guide will, therefore, focus on the core mechanisms of action of the principal, well-characterized classes of antifungal drugs currently used in research and clinical practice.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the mechanisms of action of major antifungal drug classes. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.

Polyene Antifungals

Polyenes are a class of antifungal agents that target the fungal cell membrane. The most prominent member of this class is Amphotericin B.

Mechanism of Action:

Polyenes, such as Amphotericin B, exert their antifungal effect by binding to ergosterol (B1671047), a major sterol component of the fungal cell membrane. This binding leads to the formation of pores or ion channels in the membrane. The formation of these channels disrupts the osmotic integrity of the membrane, causing leakage of essential intracellular components, such as potassium ions and other small molecules, which ultimately leads to fungal cell death. While Amphotericin B has a higher affinity for ergosterol than for cholesterol (the primary sterol in mammalian cell membranes), some binding to cholesterol does occur, which is believed to contribute to its toxicity in host cells.

Recent research suggests a secondary mechanism of action for Amphotericin B. It may also induce the production of reactive oxygen species (ROS), leading to oxidative damage within the fungal cell.

Quantitative Data:

| Drug | Target Fungus | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Amphotericin B | Candida albicans | 0.25 - 1.0 | 0.5 - 2.0 | |

| Amphotericin B | Aspergillus fumigatus | 0.5 - 2.0 | 1.0 - 4.0 | |

| Amphotericin B | Cryptococcus neoformans | 0.125 - 0.5 | 0.25 - 1.0 |

Experimental Protocols:

Broth Microdilution Assay for Antifungal Susceptibility Testing:

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

-

Preparation of Antifungal Agent:

-

Prepare a stock solution of the antifungal agent (e.g., Amphotericin B) in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the antifungal agent in a 96-well microtiter plate using RPMI 1640 medium.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent.

-

Include a growth control (no drug) and a sterility control (no fungus).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).

-

Azole Antifungals

Azoles are a broad class of antifungal drugs that can be divided into two main groups: triazoles (e.g., fluconazole, itraconazole) and imidazoles (e.g., ketoconazole, miconazole).

Mechanism of Action:

Azole antifungals inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, they target and inhibit the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell membrane. This disrupts the structure and function of the membrane, leading to the inhibition of fungal growth and replication.

Quantitative Data:

| Drug | Target Fungus | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Fluconazole | Candida albicans | 0.25 - 1.0 | 1.0 - 4.0 | |

| Itraconazole | Aspergillus fumigatus | 0.5 - 2.0 | 1.0 - 4.0 | |

| Voriconazole | Aspergillus fumigatus | 0.25 - 1.0 | 0.5 - 2.0 |

Experimental Protocols:

Ergosterol Quantitation Assay:

This assay measures the amount of ergosterol in fungal cells to assess the efficacy of azole antifungals.

-

Fungal Culture and Treatment:

-

Grow the fungal strain in a suitable liquid medium to mid-log phase.

-

Expose the fungal culture to different concentrations of the azole antifungal agent for a defined period (e.g., 4-16 hours). Include an untreated control.

-

-

Sterol Extraction:

-

Harvest the fungal cells by centrifugation.

-

Wash the cells with sterile water.

-

Saponify the cell pellet by heating at 85°C for 1 hour in a solution of 25% alcoholic potassium hydroxide.

-

Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

-

-

Spectrophotometric Analysis:

-

Scan the absorbance of the n-heptane layer from 230 to 300 nm using a spectrophotometer.

-

Ergosterol has a characteristic four-peaked absorbance spectrum. The presence of ergosterol is indicated by peaks at approximately 262, 271, 281, and 290 nm.

-

The amount of ergosterol can be calculated based on the absorbance values at these peaks. A reduction in the characteristic ergosterol peaks in the treated samples compared to the control indicates the inhibitory effect of the azole.

-

Echinocandins

Echinocandins (e.g., caspofungin, micafungin, anidulafungin) are a newer class of antifungal drugs that target the fungal cell wall.

Mechanism of Action:

Echinocandins act by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. The inhibition of this enzyme leads to a depletion of glucan in the cell wall, resulting in a weakened cell wall that is unable to withstand osmotic stress. This ultimately leads to cell lysis and fungal cell death. Since mammalian cells do not have a cell wall, echinocandins have a high degree of selective toxicity.

Quantitative Data:

| Drug | Target Fungus | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Caspofungin | Candida albicans | 0.015 - 0.125 | 0.03 - 0.25 | |

| Micafungin | Candida albicans | 0.008 - 0.06 | 0.015 - 0.125 | |

| Anidulafungin | Candida albicans | 0.015 - 0.06 | 0.03 - 0.125 |

Experimental Protocols:

β-(1,3)-D-Glucan Synthase Activity Assay:

This assay measures the activity of the target enzyme to assess the inhibitory effect of echinocandins.

-

Preparation of Fungal Microsomes:

-

Grow the fungal strain in a suitable liquid medium and harvest the cells in the logarithmic growth phase.

-

Generate protoplasts by enzymatic digestion of the cell wall (e.g., using lyticase).

-

Lyse the protoplasts by osmotic shock.

-

Isolate the microsomal fraction, which contains the membrane-bound β-(1,3)-D-glucan synthase, by differential centrifugation.

-

-

Enzyme Activity Assay:

-

The assay mixture contains the microsomal fraction, a buffer solution, and the substrate UDP-[14C]glucose.

-

Add different concentrations of the echinocandin to the assay mixture. Include a control without the inhibitor.

-

Incubate the mixture at an optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding hot trichloroacetic acid.

-

Filter the reaction mixture through a glass fiber filter to capture the synthesized [14C]-labeled glucan polymer.

-

Wash the filter to remove unincorporated UDP-[14C]glucose.

-

-

Quantification:

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

The amount of radioactivity is proportional to the activity of β-(1,3)-D-glucan synthase.

-

Calculate the percentage of inhibition of enzyme activity at different echinocandin concentrations to determine the IC50 value.

-

An In-depth Technical Guide to the Polyene Antibiotic Fungimycin (Perimycin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungimycin, also known as Perimycin (B1143787), is a polyene macrolide antibiotic produced by Streptomyces coelicolor var. aminophilus. As a member of the heptaene subgroup of polyene antibiotics, this compound exhibits potent antifungal activity against a range of pathogenic fungi. This technical guide provides a comprehensive overview of the core structural and functional aspects of this compound, with a focus on its chemical properties, biosynthetic pathway, and mechanism of action. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams generated using Graphviz are included to illustrate complex biological pathways and experimental workflows.

Core Structure and Physicochemical Properties

This compound is a complex macrolide characterized by a large lactone ring with a series of conjugated double bonds, a hallmark of polyene antibiotics. The naturally produced substance is a mixture of three components: Perimycin A, B, and C, with Perimycin A being the major and most studied component.[1] The chemical structure of Perimycin A was revised to place the keto group at the C-5 position, and its stereostructure has been established through NMR studies.[2]

Chemical Structure

The chemical formula for Perimycin A is C₅₉H₈₈N₂O₁₇, with a molecular weight of 1097.3 g/mol .[3] The structure features a 38-membered macrolide ring, a heptaene chromophore, and a perosamine sugar moiety.

Physicochemical Data

A summary of the key physicochemical properties of Perimycin A is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅₉H₈₈N₂O₁₇ | [3] |

| Molecular Weight | 1097.3 g/mol | [3] |

| Appearance | Amorphous, golden-yellow solid | [4] |

| Melting Point | Decomposes upon heating | [1] |

| UV Absorption Maxima (in Methanol) | 361 nm, 383 nm, 406 nm | [1] |

| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). Sparingly soluble in methanol (B129727), ethanol, pyridine, and acetone. Insoluble in water, ethyl acetate, and benzene. | [1] |

| pKa | Data not available |

Table 1: Physicochemical Properties of Perimycin A

Antifungal Activity

Perimycin A demonstrates significant in vitro activity against a variety of pathogenic fungi. Minimum Inhibitory Concentration (MIC) values are crucial for assessing the antifungal potency.

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida albicans | 0.05 - 0.10 | [1] |

| Cryptococcus neoformans | 0.05 | [1] |

| Blastomyces dermatitidis | 0.10 | [1] |

| Aspergillus fumigatus | 32 | [4] |

Table 2: In Vitro Antifungal Activity of Perimycin A

Biosynthesis of Perimycin A

The biosynthesis of Perimycin A in Streptomyces coelicolor follows the polyketide synthesis pathway, a common route for the production of macrolide antibiotics. The process involves a large, multifunctional enzyme complex known as polyketide synthase (PKS). The genome of Streptomyces coelicolor A3(2) is known to contain multiple gene clusters for secondary metabolite production, including those for polyketides.[5][6][7]

The biosynthesis can be broadly divided into two main stages: the assembly of the polyketide backbone and the subsequent modifications, including the attachment of the perosamine sugar.

Polyketide Backbone Synthesis

The macrolide ring of Perimycin A is assembled by a Type I PKS. This process involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build the polyketide chain. While the specific gene cluster for Perimycin has not been fully elucidated in the provided search results, the general mechanism for polyketide synthesis is well-established.

Perosamine Sugar Synthesis and Attachment

A key feature of Perimycin A is the presence of a perosamine sugar moiety, which is crucial for its biological activity. The biosynthesis of this sugar involves several enzymatic steps, starting from a common precursor.

Caption: Biosynthetic pathway of the perosamine sugar moiety of Perimycin A.

Mechanism of Action

The primary mechanism of action of Perimycin A, like other polyene antibiotics, involves its interaction with ergosterol, the principal sterol in fungal cell membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death.

Caption: Mechanism of action of Perimycin A on the fungal cell membrane.

Experimental Protocols

Isolation and Purification of Perimycin A from Streptomyces coelicolor

The following is a generalized protocol for the isolation and purification of Perimycin A, based on common methods for extracting polyene macrolides from Streptomyces cultures.

1. Fermentation:

-

Inoculate a suitable production medium with a high-yielding strain of Streptomyces coelicolor var. aminophilus.

-

Incubate the culture under optimal conditions (e.g., 28-30°C, 200 rpm) for 5-7 days to allow for sufficient production of the antibiotic.

2. Extraction:

-

Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extract the mycelial cake and the culture filtrate separately with a suitable organic solvent such as methanol or acetone.

-

Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

3. Purification:

-

Subject the crude extract to column chromatography using a stationary phase like silica (B1680970) gel or alumina.

-

Elute with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol, gradually increasing the polarity.

-

Collect fractions and monitor for antifungal activity using a bioassay (e.g., agar (B569324) diffusion assay against Candida albicans).

-

Pool the active fractions and further purify using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).

-

Collect the peak corresponding to Perimycin A and confirm its purity by analytical HPLC.

Structural Elucidation by NMR and Mass Spectrometry

The definitive structure of Perimycin A is determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1. Sample Preparation:

-

For NMR, dissolve a pure sample of Perimycin A (1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

For MS, prepare a dilute solution of the sample in a solvent compatible with the ionization technique (e.g., methanol for electrospray ionization).

2. NMR Spectroscopy:

-

Acquire one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

The ¹H NMR spectrum will reveal the chemical shifts and coupling constants of the protons, providing information about the connectivity of the carbon skeleton.

-

The ¹³C NMR spectrum will show the chemical shifts of all carbon atoms.

-

2D NMR experiments are crucial for establishing the complete structure:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for connecting different spin systems and confirming the overall structure.

-

3. Mass Spectrometry:

-

Obtain a high-resolution mass spectrum (e.g., using ESI-TOF or Orbitrap) to determine the accurate mass of the molecular ion.

-

The accurate mass is used to confirm the elemental composition (molecular formula) of Perimycin A.[3]

-

Tandem MS (MS/MS) experiments can be performed to fragment the molecule and obtain structural information from the fragmentation pattern.

Conclusion

This compound (Perimycin) remains a significant polyene antibiotic with potent antifungal properties. This guide has provided a detailed overview of its core structure, physicochemical characteristics, biosynthetic origins, and mechanism of action. The presented data and protocols offer a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development who are interested in further exploring the potential of this and other polyene macrolides in the ongoing search for new and effective antifungal agents. Further research to fully delineate the Perimycin biosynthetic gene cluster and to explore potential modifications to its structure could lead to the development of new derivatives with improved therapeutic profiles.

References

- 1. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereostructure of perimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perimycin A | C59H88N2O17 | CID 10534218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Improved Broad Spectrum Antifungal Drug Synergies with Cryptomycin, a Cdc50-Inspired Antifungal Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coelimycin Synthesis Activatory Proteins Are Key Regulators of Specialized Metabolism and Precursor Flux in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Emergence of Aminoglycosides as Antifungal Agents: A Technical Guide to Amphiphilic Derivatives

For Immediate Release

A deep dive into the novel antifungal properties of chemically modified aminoglycosides, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. This document details the antifungal spectrum of activity, experimental methodologies, and the unique mechanism of action of these emerging therapeutic agents.

Traditionally recognized for their potent antibacterial properties, the aminoglycoside class of antibiotics has been chemically reimagined, unlocking a significant and previously untapped potential as antifungal agents. Through strategic structural modifications—specifically the addition of hydrophobic alkyl chains to create amphiphilic molecules—a new generation of aminoglycoside derivatives with broad-spectrum antifungal activity has been developed. This guide focuses on these novel compounds, moving beyond the nonexistent "Aminomycin" to the promising reality of molecules like FG08 and K20, synthetic derivatives of kanamycin (B1662678).

Unlike their antibacterial predecessors that inhibit protein synthesis by targeting the bacterial ribosome, these amphiphilic aminoglycosides exhibit a distinct mechanism of action against fungi. They function by perturbing the fungal plasma membrane, leading to a loss of integrity and subsequent cell death. This novel approach presents a promising avenue for the development of new antifungal therapies in an era of growing resistance to existing drugs.

Quantitative Antifungal Spectrum of Activity

The in vitro antifungal activity of novel amphiphilic aminoglycosides has been evaluated against a broad range of pathogenic yeasts and filamentous fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data for K20, a prominent kanamycin A derivative.

Table 1: Antifungal Activity of K20 Against Pathogenic Yeasts [1][2]

| Fungal Species | Strain | MIC (mg/L) | MFC (mg/L) |

| Candida albicans | ATCC 90028 | 15.6 | 31.3 |

| Candida glabrata | ATCC 90030 | 15.6 | 15.6 |

| Candida krusei | ATCC 6258 | 31.3 | 31.3 |

| Candida parapsilosis | ATCC 22019 | 4.0 | 4.0 |

| Cryptococcus neoformans | H99 | 15.6 | 15.6 |

| Saccharomyces cerevisiae | W303C | 7.8 | 15.6 |

Table 2: Antifungal Activity of K20 Against Pathogenic Filamentous Fungi [1][2]

| Fungal Species | Strain | MIC (mg/L) |

| Aspergillus flavus | ATCC 204304 | 300 |

| Aspergillus fumigatus | AF293 | 31.3 |

| Aspergillus niger | ATCC 16888 | 300 |

| Fusarium graminearum | B4-5A | 7.8 |

| Fusarium oxysporum | ATCC 40304 | 15.6 |

Core Experimental Protocols

The generation of reliable and reproducible antifungal susceptibility data is paramount in the evaluation of novel compounds. The methodologies outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are crucial for the assessment of amphiphilic aminoglycosides.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.[3] This technique provides a quantitative measure of the drug's potency.[3]

1. Preparation of Antifungal Stock Solution:

-

A high-concentration stock solution of the test compound (e.g., K20) is prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).[3]

-

It is critical to ensure that the final concentration of the solvent in the experimental wells does not exceed a level that could inhibit fungal growth, generally 1%.[3]

2. Serial Dilutions:

-

Two-fold serial dilutions of the stock solution are performed in a 96-well microtiter plate using RPMI-1640 medium to create a range of test concentrations.[3]

3. Fungal Inoculum Preparation:

-

For Yeasts:

-

Fungal isolates are cultured on a suitable agar (B569324) medium, such as Sabouraud's Dextrose (SAB) agar, and incubated to ensure viability and purity.[4]

-

Several colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard using a spectrophotometer.[3]

-

This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[3]

-

-

For Molds:

-

Molds are cultured on a medium that promotes sporulation.[3]

-

Spores (conidia) are harvested and suspended in sterile saline, potentially with a wetting agent like Tween 20.[3]

-

The spore suspension is counted using a hemocytometer and diluted in RPMI-1640 medium to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[3]

-

4. Incubation and MIC Determination:

-

The microtiter plates, containing the serially diluted antifungal agent and the fungal inoculum, are incubated at 35°C for 24-48 hours.[3]

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free growth control well.[3]

5. MFC Determination:

-

To determine the Minimum Fungicidal Concentration (MFC), a small aliquot from each well showing no visible growth in the MIC assay is sub-cultured onto an agar plate devoid of the antifungal agent.

-

The MFC is the lowest concentration that results in no fungal growth on the sub-culture plate.[1]

Cytotoxicity Assays

Evaluating the toxicity of novel antifungal compounds against mammalian cells is a critical step in preclinical development.

1. Hemolysis Assay:

-

This assay assesses the membrane-damaging effects of the compound on red blood cells.

-

A suspension of sheep erythrocytes is incubated with various concentrations of the test compound (e.g., K20).[1][2]

-

The release of hemoglobin, indicating cell lysis, is measured spectrophotometrically.[1][2]

-

Triton X-100 is typically used as a positive control for 100% hemolysis.[2]

2. Mammalian Cell Line Cytotoxicity Assay:

-

The cytotoxic effects of the amphiphilic aminoglycosides are evaluated against relevant mammalian cell lines (e.g., melanoma cells, mouse fibroblasts).[5]

-

The cells are exposed to a range of concentrations of the test compound.

-

Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).

-

The half-maximal inhibitory concentration (IC50) is then determined.

Visualizing Workflows and Mechanisms

To better illustrate the processes and concepts described, the following diagrams have been generated using the DOT language.

Caption: A simplified workflow for determining the MIC and MFC of antifungal compounds.

Caption: Mechanism of action for amphiphilic aminoglycosides against fungal cells.

References

- 1. Antifungal amphiphilic aminoglycoside K20: bioactivities and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Antifungal amphiphilic aminoglycoside K20: bioactivities and mechanism of action [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]

- 5. Antifungal Amphiphilic Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Synthesis of Fungimycin: A Technical Guide to its Biosynthesis in Streptomyces coelicolor

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of Fungimycin, a potent polyene macrolide antibiotic produced by Streptomyces coelicolor var. aminophilus. This compound, also known by its synonyms Perimycin and Aminomycin, exhibits significant antifungal properties. This document is intended for researchers, scientists, and professionals in the fields of microbiology, natural product chemistry, and drug development, offering a comprehensive overview of the current understanding of its biosynthesis, regulation, and the experimental methodologies used for its study.

Introduction to this compound

This compound (C₅₉H₈₆N₂O₁₇) is a member of the polyene macrolide family of antibiotics, a class of secondary metabolites known for their antifungal activity. Produced by the soil bacterium Streptomyces coelicolor var. aminophilus, its structure features a large macrolide ring, a conjugated polyene system, and a unique deoxysugar moiety, perosamine. While the complete biosynthetic gene cluster for this compound has not been fully elucidated, analysis of homologous pathways for other polyene antibiotics, such as nystatin (B1677061) and amphotericin B, provides a robust framework for proposing its biosynthetic route.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be orchestrated by a Type I polyketide synthase (PKS) and a series of tailoring enzymes. The pathway can be conceptually divided into three main stages: initiation, elongation, and termination/tailoring.

A. Polyketide Chain Assembly: The macrolide backbone of this compound is assembled by a modular Type I PKS. This process begins with a starter unit, likely derived from acetate (B1210297) or a related short-chain carboxylic acid, which is loaded onto the first module of the PKS. Subsequent modules catalyze the iterative addition of extender units, primarily malonyl-CoA and methylmalonyl-CoA, to the growing polyketide chain. Each module contains a specific set of domains (ketosynthase, acyltransferase, ketoreductase, dehydratase, and enoylreductase) that determine the structure of the incorporated monomer and its subsequent modification.

B. Tailoring Modifications: Following the release of the polyketide chain from the PKS, it undergoes a series of post-PKS modifications. These tailoring reactions are crucial for the bioactivity of the final molecule and are catalyzed by enzymes encoded within the biosynthetic gene cluster. These modifications are predicted to include hydroxylations and the attachment of the deoxysugar perosamine.

C. Perosamine Biosynthesis and Attachment: A distinguishing feature of this compound (Perimycin) is the presence of a perosamine sugar moiety. The biosynthesis of this sugar and its attachment to the macrolide core is a critical step. Genes homologous to perDI (perosaminyltransferase) and perDII (perosamine synthase) have been identified and are responsible for this process.

Diagram of the Proposed this compound Biosynthesis Pathway

Caption: Proposed biosynthetic pathway for this compound in S. coelicolor.

Regulation of this compound Biosynthesis

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by a complex network of signaling pathways that respond to nutritional cues, cell density, and other environmental stresses. While the specific regulatory cascade for this compound is not fully characterized, it is expected to be controlled by a hierarchical system common to many Streptomyces species.

This regulatory network typically involves:

-

Global Regulators: These are proteins that respond to broad physiological signals (e.g., nutrient limitation) and control the expression of multiple secondary metabolite gene clusters.

-

Pathway-Specific Regulators: Genes encoding these regulators are usually located within the biosynthetic gene cluster itself. They act as transcriptional activators or repressors, directly controlling the expression of the biosynthetic genes in response to specific signals.

-

Small Molecule Effectors: Molecules such as gamma-butyrolactones can act as signaling molecules to coordinate antibiotic production with population density (quorum sensing).

Diagram of the General Regulatory Cascade for Antibiotic Production in Streptomyces

Caption: General regulatory cascade for antibiotic biosynthesis.

Quantitative Data

Specific quantitative data for the this compound biosynthetic pathway, such as enzyme kinetics and precursor flux rates, are not currently available in the published literature. However, to provide a comparative context, the following table summarizes representative data from the well-studied Nystatin biosynthetic pathway, another polyene macrolide produced by Streptomyces noursei.

| Parameter | Value | Organism / System | Reference |

| Precursor Uptake Rate | |||

| Glucose | 0.5 - 1.5 g/L/h | S. noursei fed-batch culture | (Hypothetical Data) |

| Acetate | 0.1 - 0.3 g/L/h | S. noursei fed-batch culture | (Hypothetical Data) |

| Enzyme Kinetics (PKS module) | |||

| K_m (Malonyl-CoA) | 50 - 150 µM | In vitro PKS assay | (Hypothetical Data) |

| k_cat | 1 - 5 min⁻¹ | In vitro PKS assay | (Hypothetical Data) |

| Product Titer | |||

| Nystatin | 2 - 5 g/L | S. noursei industrial fermentation | (Hypothetical Data) |

Note: The data presented in this table are illustrative and based on typical values for polyketide biosynthesis. They do not represent experimentally determined values for this compound.

Experimental Protocols

The study of the this compound biosynthetic pathway would involve a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential for its characterization.

Identification and Cloning of the this compound Biosynthetic Gene Cluster

Objective: To isolate the complete biosynthetic gene cluster (BGC) for this compound from S. coelicolor var. aminophilus.

Methodology:

-

Genomic DNA Isolation: High-molecular-weight genomic DNA will be isolated from a pure culture of S. coelicolor var. aminophilus.

-

Genome Sequencing: The isolated genomic DNA will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to generate a high-quality genome assembly.

-

BGC Prediction: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative BGCs. The search will be focused on Type I PKS clusters.

-

Homology Analysis: The predicted PKS cluster will be compared to known polyene BGCs (e.g., nystatin, amphotericin B) to confirm its likely role in this compound biosynthesis.

-

Cosmid Library Construction and Screening: A cosmid library of S. coelicolor var. aminophilus genomic DNA will be constructed. The library will be screened using probes designed from conserved regions of Type I PKS genes to isolate cosmids containing the BGC.

Diagram of the Experimental Workflow for BGC Identification and Cloning

Caption: Workflow for identifying and cloning the this compound BGC.

Gene Inactivation and Heterologous Expression

Objective: To confirm the function of the cloned BGC and individual genes in this compound biosynthesis.

Methodology:

-

Gene Disruption: Specific genes within the putative BGC (e.g., a PKS gene) in the native S. coelicolor var. aminophilus strain will be inactivated using PCR-targeted gene replacement. The resulting mutant will be analyzed for the loss of this compound production.

-

Heterologous Expression: The entire cloned BGC will be introduced into a genetically tractable and well-characterized Streptomyces host strain (e.g., S. coelicolor M1152) that does not produce interfering secondary metabolites. The heterologous host will be cultured, and the culture broth will be analyzed for the production of this compound.

Metabolite Analysis

Objective: To detect and quantify this compound production.

Methodology:

-

Sample Preparation: Culture broth will be extracted with a suitable organic solvent (e.g., butanol). The extract will be concentrated and prepared for analysis.

-

LC-MS Analysis: The extracts will be analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The identity of this compound will be confirmed by its retention time, UV-Vis spectrum (characteristic of polyenes), and mass-to-charge ratio (m/z) compared to an authentic standard.

-

NMR Spectroscopy: For structural elucidation of novel intermediates or final products, preparative HPLC will be used for purification, followed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion and Future Perspectives

The biosynthesis of this compound in Streptomyces coelicolor var. aminophilus represents a fascinating example of the complex chemistry performed by soil bacteria. While significant progress has been made in understanding polyene macrolide biosynthesis in general, the specific pathway for this compound remains an area ripe for further investigation. The complete sequencing of its biosynthetic gene cluster and the functional characterization of its enzymes will not only provide fundamental insights into natural product biosynthesis but also open avenues for the engineered production of novel antifungal agents with improved therapeutic properties. The experimental approaches outlined in this guide provide a roadmap for future research in this exciting field.

Unveiling the Biological Profile of Fungimycin: A Technical Overview of a Polyene Antibiotic

For Immediate Release

This technical guide provides a comprehensive overview of the core biological properties of Fungimycin C59H86N2O17, a polyene macrolide antibiotic. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages the well-established characteristics of the polyene antibiotic class to present a thorough profile. Data for the representative polyene antibiotic, Amphotericin B, is used for illustrative purposes to provide researchers, scientists, and drug development professionals with a robust framework for understanding the anticipated biological activities of this compound.

Introduction to this compound and the Polyene Class

This compound is a polyene antibiotic with the chemical formula C59H86N2O17.[1] Like other members of its class, such as Amphotericin B and Nystatin, it is a natural product derived from Streptomyces species.[2] Specifically, this compound is produced by Streptomyces coelicolor var. aminophilus. Polyene antibiotics are characterized by a large macrolide ring containing a series of conjugated double bonds.[2] This structural feature is central to their antifungal mechanism of action. These compounds remain a critical component of the antifungal arsenal (B13267) due to their broad spectrum of activity and a low incidence of induced resistance.

Mechanism of Action

The primary antifungal activity of polyene antibiotics stems from their high affinity for ergosterol (B1671047), the principal sterol in fungal cell membranes. In contrast, they exhibit a lower affinity for cholesterol, the predominant sterol in mammalian cell membranes, which provides a degree of selective toxicity.[3] The binding of the polyene to ergosterol is thought to occur in two primary ways: the formation of transmembrane channels or the extraction of ergosterol directly from the membrane.[2] Both actions lead to a disruption of membrane integrity, causing leakage of essential intracellular ions and molecules, which ultimately results in fungal cell death.[2]

Antifungal Activity Spectrum

| Fungal Species | Illustrative MIC Range (µg/mL) for Amphotericin B |

| Candida albicans | 0.125 - 1.0 |

| Candida glabrata | 0.25 - 2.0 |

| Candida parapsilosis | 0.06 - 1.0 |

| Candida tropicalis | 0.125 - 1.0 |

| Candida krusei | 0.5 - 4.0 |

| Cryptococcus neoformans | 0.125 - 1.0 |

| Aspergillus fumigatus | 0.25 - 2.0 |

| Aspergillus flavus | 0.5 - 4.0 |

| Aspergillus niger | 0.5 - 4.0 |

| Rhizopus oryzae | 0.5 - 2.0 |

| Fusarium solani | 1.0 - 8.0 |

| Disclaimer: This data is for illustrative purposes and represents typical MIC ranges for Amphotericin B. Actual MIC values for this compound may vary. |

Cytotoxicity Profile

The clinical utility of polyene antibiotics can be limited by their dose-dependent cytotoxicity, primarily nephrotoxicity. This is attributed to the interaction of the antibiotic with cholesterol in mammalian cell membranes. The half-maximal inhibitory concentration (IC50) is a key metric for assessing cytotoxicity. The following table provides representative IC50 values for Amphotericin B against various mammalian cell lines to illustrate the expected cytotoxic profile of a polyene antibiotic.

| Cell Line | Cell Type | Illustrative IC50 (µM) for Amphotericin B |

| HEK293 | Human Embryonic Kidney | 5 - 20 |

| HepG2 | Human Hepatocellular Carcinoma | 10 - 50 |

| A549 | Human Lung Carcinoma | 15 - 60 |

| MRC-5 | Human Fetal Lung Fibroblast | 20 - 80 |

| Jurkat | Human T-cell Leukemia | 5 - 25 |

| Disclaimer: This data is for illustrative purposes and represents typical IC50 ranges for Amphotericin B. Actual IC50 values for this compound may vary. |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antifungal agent is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.

Determination of Cytotoxicity (IC50)

The IC50 of a compound against mammalian cells is commonly determined using a colorimetric assay such as the MTT assay.

Protocol:

-

Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (solvent only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound C59H86N2O17, as a member of the polyene class of antibiotics, is anticipated to exhibit a broad spectrum of antifungal activity through its interaction with fungal membrane ergosterol. While specific quantitative data for this compound remains elusive in the public domain, the established biological profile of polyenes provides a strong foundation for its expected mechanism of action, antifungal spectrum, and potential cytotoxicity. Further experimental investigation is warranted to fully characterize the unique biological properties of this compound and to evaluate its potential as a therapeutic agent.

References

Navigating the Ambiguity of "Fungimycin": A Technical Guide to Fungal Cell Membrane Disruption by Antifungalmycin N2 and Fengycin

Disclaimer: The term "Fungimycin" is not consistently associated with a single, well-characterized antifungal agent in the current scientific literature. It is listed as a synonym for Perimycin; however, detailed technical data regarding its specific target and mechanism of action on the fungal cell membrane is sparse. This guide will therefore focus on two well-researched antifungal compounds with similar-sounding names, Antifungalmycin N2 and Fengycin (B216660) , both of which are known to target and disrupt the fungal cell membrane. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanisms, quantitative data, and experimental protocols related to these two potent antifungal agents.

Part 1: Antifungalmycin N2 - A Dual-Action Agent Targeting Membrane Integrity and Cellular Respiration

Antifungalmycin N2, a novel metabolite from Streptomyces sp., exhibits broad-spectrum antifungal activity by employing a dual mechanism of action that compromises the fungal cell membrane and inhibits a key enzyme in the mitochondrial respiratory chain.[1][2]

Mechanism of Action

Antifungalmycin N2 primarily targets the fungal cell membrane, leading to a cascade of events that disrupt cellular homeostasis.[2] This disruption manifests as:

-

Structural Damage: Treatment with Antifungalmycin N2 causes significant morphological changes to the fungal hyphae, including severe wrinkling, flattening, and irregular folding.[3] Transmission electron microscopy reveals damage to the cell membrane and disorganization of cytoplasmic organelles.[2]

-

Increased Membrane Permeability: The structural damage leads to increased permeability of the cell membrane, resulting in the leakage of intracellular components.[2]

-

Lipid Peroxidation: The compound induces oxidative stress, leading to the accumulation of malondialdehyde (MDA), a marker of lipid peroxidation.[2]

-

Inhibition of Ergosterol (B1671047) Biosynthesis: Antifungalmycin N2 has been shown to reduce the ergosterol content in the fungal cell membrane, further compromising its integrity and function.[2]

-

Inhibition of Succinate (B1194679) Dehydrogenase (SDH): In addition to its effects on the cell membrane, Antifungalmycin N2 significantly inhibits the activity of succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[2] This inhibition is thought to occur at the ubiquinone-binding site of the SDH complex.[2]

Quantitative Data

The following tables summarize the quantitative effects of Antifungalmycin N2 on various parameters in Rhizoctonia solani.

| Parameter | Concentration of Antifungalmycin N2 (µg/mL) | Effect | Reference |

| Mycelial Growth | 1.44 - 11.53 | Significant inhibition | [3] |

| Ergosterol Content | 1.44 - 11.53 | Dose-dependent decrease | [2] |

| Malondialdehyde (MDA) Content | 1.44 - 11.53 | Dose-dependent increase | [2] |

| Electrical Conductivity | Not specified | Enhanced | [2] |

| Succinate Dehydrogenase (SDH) Activity | 1.44 - 11.53 | Significant inhibition | [2] |

Further research is required to establish specific MIC and IC50 values against a broader range of fungal species.

Experimental Protocols

This protocol is used to determine the effect of Antifungalmycin N2 on the growth of filamentous fungi.

-

Materials: Potato Dextrose Agar (PDA) plates, fungal culture, Antifungalmycin N2 stock solution, sterile cork borer, incubator.

-

Procedure:

-

Prepare PDA plates containing varying concentrations of Antifungalmycin N2.

-

Inoculate the center of each plate with a mycelial plug of the target fungus, obtained using a sterile cork borer.

-

Incubate the plates at the optimal growth temperature for the fungus.

-

Measure the diameter of the fungal colony at regular intervals and compare it to a control plate without the antifungal agent.

-

Calculate the percentage of growth inhibition.

-

This protocol measures the level of lipid peroxidation in fungal cells treated with Antifungalmycin N2.

-

Materials: Fungal mycelia, Antifungalmycin N2, thiobarbituric acid (TBA), trichloroacetic acid (TCA), spectrophotometer.

-

Procedure:

-

Culture the fungus in liquid medium with and without Antifungalmycin N2.

-

Harvest and wash the mycelia.

-

Homogenize the mycelia in a suitable buffer.

-

To the homogenate, add TCA to precipitate proteins, followed by centrifugation.

-

Add TBA reagent to the supernatant and incubate at 95°C for 30 minutes to form the MDA-TBA adduct.

-

Cool the samples and measure the absorbance at 532 nm.

-

Quantify MDA concentration using a standard curve prepared with an MDA standard.

-

This protocol determines the inhibitory effect of Antifungalmycin N2 on SDH activity.

-

Materials: Fungal mitochondrial fraction, Antifungalmycin N2, succinate, 2,6-dichlorophenolindophenol (DCPIP), potassium cyanide (KCN), spectrophotometer.

-

Procedure:

-

Isolate the mitochondrial fraction from fungal mycelia.

-

Pre-incubate the mitochondrial preparation with varying concentrations of Antifungalmycin N2.

-

Prepare a reaction mixture containing phosphate (B84403) buffer, KCN (to inhibit cytochrome oxidase), and the mitochondrial suspension.

-

Initiate the reaction by adding succinate and the artificial electron acceptor, DCPIP.

-

Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm.

-

Calculate the SDH activity and the percentage of inhibition by Antifungalmycin N2.

-

Visualizations

Caption: Mechanism of Antifungalmycin N2 Action.

Part 2: Fengycin - A Lipopeptide that Forms Ion Channels in the Fungal Membrane

Fengycin is a cyclic lipopeptide antibiotic produced by Bacillus subtilis that exhibits potent antifungal activity, particularly against filamentous fungi. Its primary target is the fungal cell membrane, where it forms ion channels, leading to membrane permeabilization and cell death.

Mechanism of Action

The amphiphilic nature of fengycin, with a hydrophilic peptide ring and a hydrophobic fatty acid tail, facilitates its interaction with and insertion into the lipid bilayer of the fungal cell membrane. This interaction leads to:

-

Ion Channel Formation: Fengycin molecules aggregate within the membrane to form ion channels or pores.[4] These channels are cation-selective and allow the leakage of ions, disrupting the electrochemical gradient across the membrane.

-

Increased Membrane Permeability: The formation of these channels leads to a significant increase in membrane permeability, causing the efflux of essential cellular components and ultimately leading to cell lysis.

-

Induction of Apoptosis and Autophagy: Recent studies suggest that fengycin can also induce programmed cell death (apoptosis) and autophagy in fungal cells.

-

Reactive Oxygen Species (ROS) Production: Fengycin treatment has been shown to induce the production of reactive oxygen species in fungi, contributing to cellular damage.[5]

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of fengycin against various fungal species.

| Fungal Species | MIC (µg/mL) | Reference |

| Aspergillus niger | 15.62 | [6] |

| Candida albicans | >1000 | [6] |

| Colletotrichum gloeosporioides | 25 | [7] |

| Rhizomucor variabilis | ~4.5 µM | [8] |

Experimental Protocols

This protocol is used to determine the lowest concentration of fengycin that inhibits the visible growth of a fungus.

-

Materials: 96-well microtiter plates, fungal spore suspension or yeast cell suspension, appropriate liquid growth medium (e.g., Potato Dextrose Broth), fengycin stock solution, spectrophotometer.

-

Procedure:

-

Prepare serial dilutions of fengycin in the growth medium in the wells of a microtiter plate.

-

Inoculate each well with a standardized suspension of the target fungus.

-

Include a positive control (fungus without fengycin) and a negative control (medium only).

-

Incubate the plate at the optimal growth temperature for the fungus for a specified period (e.g., 24-48 hours).

-

Determine the MIC as the lowest concentration of fengycin at which no visible growth is observed. This can be done visually or by measuring the optical density at 600 nm.

-

This protocol is used to study the ion channel forming activity of fengycin in an artificial membrane system.

-

Materials: Planar lipid bilayer apparatus (including a chamber with two compartments separated by a small aperture), lipid solution (e.g., diphytanoylphosphatidylcholine (B1258105) in n-decane), electrolyte solution (e.g., KCl), Ag/AgCl electrodes, voltage-clamp amplifier, data acquisition system, fengycin solution.

-

Procedure:

-

Form a planar lipid bilayer across the aperture separating the two compartments of the chamber.

-

Establish a stable baseline current by applying a transmembrane voltage.

-

Add fengycin to one compartment (the cis side).

-

Observe the formation of single-ion channels as stepwise increases in the transmembrane current.

-

Record the single-channel currents at different applied voltages to determine the channel conductance and ion selectivity.

-

Visualizations

Caption: Mechanism of Fengycin Action.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal Action of Antifungalmycin N2 Against Rhizoctonia solani by Disrupting Cell Membrane and Inhibiting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 4. Fengycin induces ion channels in lipid bilayers mimicking target fungal cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Purification, biochemical characterization and self-assembled structure of a fengycin-like antifungal peptide from Bacillus thuringiensis strain SM1 [frontiersin.org]

- 7. Frontiers | Isolation and Characterization of Fengycins Produced by Bacillus amyloliquefaciens JFL21 and Its Broad-Spectrum Antimicrobial Potential Against Multidrug-Resistant Foodborne Pathogens [frontiersin.org]

- 8. ftb.com.hr [ftb.com.hr]

An In-depth Technical Guide to the Interaction of Fungimycin with Ergosterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungimycin, a member of the polyene macrolide antibiotic family, exhibits potent antifungal activity through its specific interaction with ergosterol (B1671047), a primary sterol component of fungal cell membranes. This guide provides a comprehensive technical overview of the core mechanisms governing this interaction, detailing the molecular basis of this compound's action, its impact on fungal cell membrane integrity, and the subsequent cellular stress responses. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from the closely related and extensively studied polyene antibiotic, Amphotericin B (AmB), as a proxy to illustrate key principles. This document outlines detailed experimental protocols for studying the this compound-ergosterol interaction and presents visual representations of the involved biological pathways and experimental workflows.

Introduction to this compound and its Target, Ergosterol

This compound, also known as Perimycin or Aminomycin, is a polyene antibiotic produced by Streptomyces coelicolor var. aminophilus[1]. Like other polyenes, its structure features a large macrolide ring with a series of conjugated double bonds on one side and a hydroxylated region on the other[2]. This amphipathic nature is crucial for its antifungal activity, which is primarily mediated by its interaction with ergosterol.

Ergosterol is a sterol unique to fungal cell membranes, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. Its structural differences from cholesterol, the predominant sterol in mammalian cell membranes, provide a basis for the selective toxicity of polyene antibiotics against fungi[3][4].

Mechanism of Action: The this compound-Ergosterol Interaction

The primary mechanism of action of this compound involves its high affinity for ergosterol within the fungal cell membrane. This interaction disrupts the membrane's structure and function, ultimately leading to cell death. Two main models describe this process:

-

Pore Formation Model: In this classic model, this compound molecules insert into the lipid bilayer and aggregate with ergosterol to form transmembrane channels or pores. These pores disrupt the membrane's permeability barrier, leading to the leakage of essential intracellular ions (such as K+ and Na+) and small organic molecules, which results in the dissipation of ion gradients and ultimately, cell death[3][5].

-

Sterol Sponge Model: A more recent model suggests that this compound aggregates on the exterior of the fungal cell membrane and acts like a "sponge," extracting ergosterol from the bilayer[4][6]. This sequestration of ergosterol disrupts the organization and function of ergosterol-rich membrane domains, which are critical for many cellular processes, leading to fungal cell death independent of pore formation[7]. It is likely that both mechanisms contribute to the potent antifungal activity of polyenes.

Quantitative Data on Polyene-Ergosterol Interaction

Quantifying the interaction between this compound and ergosterol is essential for understanding its potency and for the development of new antifungal agents. Due to the scarcity of data for this compound, data for Amphotericin B (AmB) is presented here as a comparable analogue.

Table 1: Minimum Inhibitory Concentrations (MICs) of Amphotericin B

MIC values represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

| Fungal Species | Amphotericin B MIC Range (µg/mL) | Reference(s) |

| Candida albicans | 0.06 - 1.0 | [6] |

| Candida glabrata | 0.125 - 1.0 | [8] |

| Candida parapsilosis | 0.125 - 1.0 | [8] |

| Candida tropicalis | 0.125 - 1.0 | [8] |

| Aspergillus fumigatus | 0.12 - 2.0 | [9] |

| Aspergillus flavus | 0.5 - 2.0 | [9] |

| Aspergillus niger | 0.25 - 2.0 | [9] |

| Aspergillus terreus | 0.5 - 2.0 | [9] |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Table 2: Quantitative Parameters of Amphotericin B-Induced Membrane Permeabilization

| Parameter | Value | Experimental Context | Reference(s) |

| Pore Radius | 2.3 - 3.3 nm | Induced by AmB in fungal protoplasts | [9] |

| Time to K+ Efflux | ~30 minutes | Time to significant potassium ion leakage from vesicles | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between polyene antibiotics and ergosterol-containing membranes.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Objective: To quantify the binding affinity of this compound to ergosterol-containing liposomes.

Materials:

-